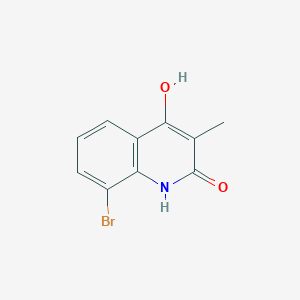8-bromo-4-hydroxy-3-methylquinolin-2(1H)-one
CAS No.:
Cat. No.: VC20137369
Molecular Formula: C10H8BrNO2
Molecular Weight: 254.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H8BrNO2 |
|---|---|
| Molecular Weight | 254.08 g/mol |
| IUPAC Name | 8-bromo-4-hydroxy-3-methyl-1H-quinolin-2-one |
| Standard InChI | InChI=1S/C10H8BrNO2/c1-5-9(13)6-3-2-4-7(11)8(6)12-10(5)14/h2-4H,1H3,(H2,12,13,14) |
| Standard InChI Key | VWUDNYITGWKFLX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C2=C(C(=CC=C2)Br)NC1=O)O |
Introduction
Overview of 8-Bromo-4-Hydroxy-3-Methylquinolin-2(1H)-One
8-Bromo-4-hydroxy-3-methylquinolin-2(1H)-one is a heterocyclic organic compound belonging to the quinolinone family. This compound features a quinoline backbone substituted with bromine, hydroxyl, and methyl groups, making it a molecule of interest in medicinal chemistry and material science due to its potential biological and chemical properties.
Structural and Chemical Information
| Property | Details |
|---|---|
| IUPAC Name | 8-Bromo-4-hydroxy-3-methylquinolin-2(1H)-one |
| Molecular Formula | C<sub>10</sub>H<sub>8</sub>BrNO<sub>2</sub> |
| Molecular Weight | ~258.08 g/mol |
| Functional Groups | Hydroxyl (-OH), Bromine (-Br), Methyl (-CH<sub>3</sub>) |
| Core Structure | Quinolinone |
The molecule has a planar quinoline ring system, with the bromine atom at position 8, the hydroxyl group at position 4, and the methyl group at position 3. These substitutions influence its electronic and steric properties, potentially affecting reactivity and biological activity.
Synthesis Pathways
The synthesis of quinolinone derivatives like 8-bromo-4-hydroxy-3-methylquinolin-2(1H)-one typically involves:
-
Bromination: Introduction of the bromine atom at the desired position on the quinoline ring using reagents like bromine or N-bromosuccinimide (NBS).
-
Hydroxylation: Selective hydroxylation at position 4 through oxidation or substitution reactions.
-
Methylation: Introduction of the methyl group via alkylation methods using methyl iodide or dimethyl sulfate.
These steps are performed under controlled conditions to ensure regioselectivity and minimize side reactions.
Biological Activities
Quinolinone derivatives are well-documented for their diverse pharmacological activities. While specific data on 8-bromo-4-hydroxy-3-methylquinolin-2(1H)-one is limited, similar compounds exhibit:
-
Antimicrobial Activity: Effective against bacterial strains like Staphylococcus aureus and Pseudomonas aeruginosa through inhibition of DNA gyrase or topoisomerase enzymes.
-
Antifungal Properties: Active against fungal species such as Candida albicans due to interference with cell membrane synthesis.
-
Antioxidant Effects: Scavenging free radicals by donating electrons through the hydroxyl group.
Further experimental studies are needed to confirm these properties for this specific compound.
Potential Applications
Due to its functional groups and structural features, this compound may have applications in:
-
Pharmaceuticals:
-
As a scaffold for developing drugs targeting infectious diseases.
-
Potential use in anti-inflammatory or anticancer therapies.
-
-
Material Science:
-
As a precursor for synthesizing optoelectronic materials due to its conjugated system.
-
-
Synthetic Chemistry:
-
As an intermediate in the preparation of other heterocyclic compounds.
-
Research Findings on Related Compounds
Studies on structurally related quinolinones provide insights into potential activities:
These findings suggest that structural modifications, such as bromination or hydroxylation, can significantly influence biological properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume